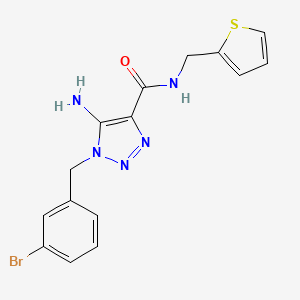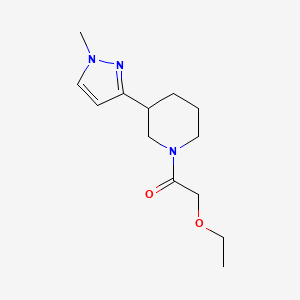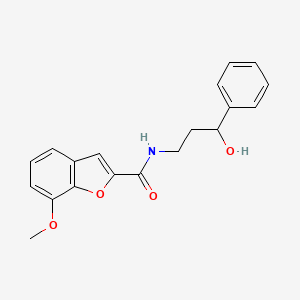![molecular formula C9H14O3 B2600416 2,7,10-Trioxadispiro[2.0.54.33]dodecane CAS No. 2248266-81-9](/img/structure/B2600416.png)
2,7,10-Trioxadispiro[2.0.54.33]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,7,10-Trioxadispiro[2.0.54.33]dodecane is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.2081. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,7,10-Trioxadispiro[2.0.54.33]dodecane. However, a related compound, 1,7,10-trioxadispiro[2.2.4{6}.2{3}]dodecane, has been synthesized2. The synthesis of 2,7,10-Trioxadispiro[2.0.54.33]dodecane might involve similar methods, but this is purely speculative.Molecular Structure Analysis
The molecular structure of 2,7,10-Trioxadispiro[2.0.54.33]dodecane is represented by the formula C9H14O31. Unfortunately, I couldn’t find more detailed information about its molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 2,7,10-Trioxadispiro[2.0.54.33]dodecane.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7,10-Trioxadispiro[2.0.54.33]dodecane are not well-documented. However, it is known that its molecular weight is 170.2081.Safety And Hazards
There is no specific safety and hazard information available for 2,7,10-Trioxadispiro[2.0.54.33]dodecane. However, as with all chemicals, it should be handled with care and appropriate safety measures should be taken.
Future Directions
The future directions for the study and application of 2,7,10-Trioxadispiro[2.0.54.33]dodecane are not clear at this time due to the lack of available information.
Please note that this analysis is based on the limited information available and may not be comprehensive. Further research and analysis would be needed for a more detailed understanding of this compound.
properties
IUPAC Name |
2,7,10-trioxadispiro[2.0.54.33]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-4-10-5-2-8(1)9(7-12-9)3-6-11-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQVOMBAMLAIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,10-Trioxadispiro[2.0.54.33]dodecane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)
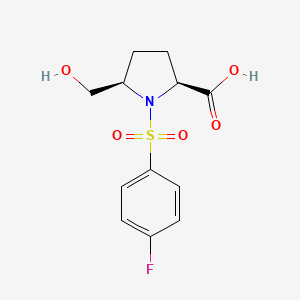
![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)
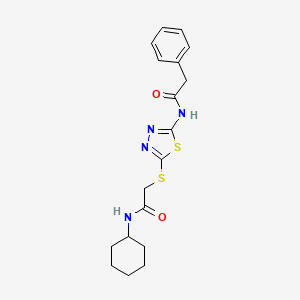
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)
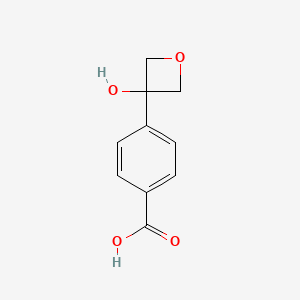
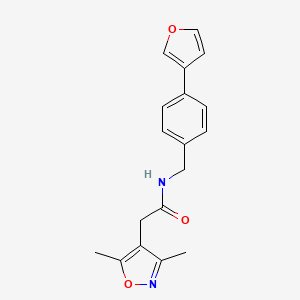
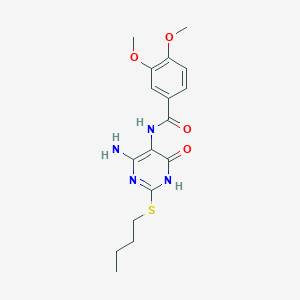
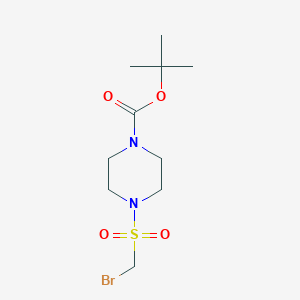
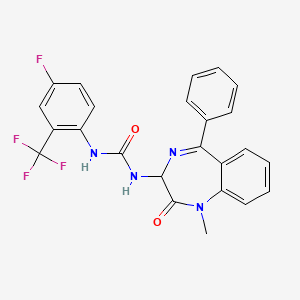
![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)
